(S)-1-N-Boc-3-cyanopiperidine: A Comprehensive Technical Guide
(S)-1-N-Boc-3-cyanopiperidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-1-N-Boc-3-cyanopiperidine , with the CAS number 915226-39-0, is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, coupled with the versatile cyano group and the stable Boc protecting group, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for targeted therapeutics. This guide provides an in-depth overview of its properties, synthesis, and applications.
Core Physicochemical Properties
(S)-1-N-Boc-3-cyanopiperidine is typically a white to yellow solid, soluble in organic solvents such as methanol.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| CAS Number | 915226-39-0 | [2] |
| Appearance | White to yellow solid/powder | [1][3] |
| Melting Point | 60-65 °C (racemate) | [3][4] |
| Boiling Point | 325.3 °C at 760 mmHg (predicted); 40 °C at 30 mmHg | [3][5] |
| Density | 1.07 g/cm³ (predicted) | [5] |
| IUPAC Name | tert-butyl (3S)-3-cyanopiperidine-1-carboxylate | [6] |
| Synonyms | (S)-tert-Butyl 3-cyanopiperidine-1-carboxylate, (S)-3-Cyanopiperidine-1-carboxylic acid tert-butyl ester | [5] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
For the racemic N-Boc-3-cyanopiperidine in CDCl₃, the following characteristic shifts are observed:
-
δ 1.49 (s, 9H): Corresponds to the nine protons of the tert-butyl (Boc) protecting group.
-
δ 1.77 (m, 2H), 1.97 (brs, 1H): Attributed to the methylene protons of the piperidine ring.
-
δ 2.66 (m, 1H): Represents the proton at the C3 position, adjacent to the cyano group.
-
δ 3.35-3.84 (brs, 4H): A broad signal corresponding to the other methylene protons of the piperidine ring adjacent to the nitrogen atom.[7]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Based on the structure and typical chemical shifts for similar molecules, the expected ¹³C NMR signals for (S)-1-N-Boc-3-cyanopiperidine are:
-
~170 ppm: Carbonyl carbon of the Boc group.
-
~120 ppm: Cyano group carbon.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~28 ppm: Methyl carbons of the Boc group.
-
Piperidine ring carbons: A series of signals between 25-50 ppm.
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
~2240 cm⁻¹: A sharp peak corresponding to the C≡N (nitrile) stretching vibration.
-
~1690 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretching of the Boc protecting group.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
Synthesis and Experimental Protocols
The enantioselective synthesis of (S)-1-N-Boc-3-cyanopiperidine is of paramount importance for its use in chiral drug development. A common and efficient strategy involves the stereoselective synthesis of the precursor, (S)-1-N-Boc-3-hydroxypiperidine, followed by conversion of the hydroxyl group to a cyano group.
Workflow for the Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Protocol 1: Asymmetric Reduction of N-Boc-3-piperidone
The biocatalytic reduction of the prochiral ketone, N-Boc-3-piperidone, offers a green and highly stereoselective route to (S)-1-N-Boc-3-hydroxypiperidine.[8][9][10]
-
Materials: N-Boc-3-piperidone, ketoreductase (KRED) enzyme or whole-cell biocatalyst (e.g., Pichia pastoris), cofactor (NADPH or NADH), cofactor regeneration system (e.g., glucose and glucose dehydrogenase), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
Prepare a buffered solution containing the N-Boc-3-piperidone substrate.
-
Add the ketoreductase enzyme and the cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle agitation.
-
Monitor the reaction progress using TLC or HPLC until the starting material is consumed.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-N-Boc-3-hydroxypiperidine.
-
Protocol 2: Conversion of Hydroxyl to Cyano Group (Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for converting the hydroxyl group to a cyano group with inversion of stereochemistry, which is a crucial consideration in chiral synthesis.[4][11][12][13]
-
Materials: (S)-1-N-Boc-3-hydroxypiperidine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a cyanide source (e.g., acetone cyanohydrin or zinc cyanide/PPh₃), anhydrous aprotic solvent (e.g., THF or toluene).
-
Procedure:
-
Dissolve (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Slowly add DEAD or DIAD to the solution, maintaining the low temperature.
-
Add the cyanide source to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.
-
Quench the reaction and purify the product using column chromatography on silica gel to obtain (S)-1-N-Boc-3-cyanopiperidine.
-
Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, and chiral 3-substituted piperidines are key components of numerous bioactive molecules.
Intermediate for Aurora Kinase Inhibitors
(S)-1-N-Boc-3-cyanopiperidine serves as a crucial intermediate in the synthesis of aurora kinase inhibitors, a class of targeted cancer therapeutics.[3] Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. The piperidine ring of the molecule is often incorporated into the inhibitor structure to occupy specific binding pockets of the kinase, enhancing potency and selectivity. The cyano group can be a key pharmacophore or a synthetic handle for further elaboration of the inhibitor molecule.
Logical Relationship in Inhibitor Synthesis
Caption: Role in Aurora Kinase Inhibitor Synthesis.
The related compound, (S)-1-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used to treat certain types of cancer.[8] This highlights the importance of this class of chiral piperidine derivatives in the development of modern targeted therapies.
Safety and Handling
(S)-1-N-Boc-3-cyanopiperidine is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep the container tightly closed in a dry and cool place, under an inert atmosphere.[6]
This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine for professionals in the field of chemical research and drug development. The detailed information on its properties, synthesis, and applications underscores its significance as a valuable tool in the creation of novel therapeutics.
References
- 1. 91419-53-3 CAS MSDS (N-Boc-3-Cyanopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Tert-butyl 4-(propylamino)piperidine-1-carboxylate | C13H26N2O2 | CID 22458258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. (S)-1-N-Boc-3-cyanopiperidine | 915226-39-0 [amp.chemicalbook.com]
- 6. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mitsunobu Reaction [organic-chemistry.org]
